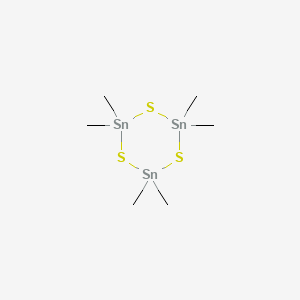

1,3,5-Trithia-2,4,6-tristannacyclohexane, 2,2,4,4,6,6-hexamethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,5-Trithia-2,4,6-tristannacyclohexane, 2,2,4,4,6,6-hexamethyl- (let’s call it TTHM ) is a chemical compound with the following formula: C₆H₁₈S₃Sn₃ . Its molecular weight is approximately 542.532 g/mol . The compound belongs to the class of dialkyltin salts .

Molecular Structure Analysis

TTHM’s molecular structure consists of a cyclic hexamer containing three tin (Sn) atoms, six sulfur (S) atoms, and eighteen hydrogen (H) atoms. The hexamer forms a ring, and the tin atoms are coordinated to the sulfur atoms. The hexamethyl groups (–CH₃) attached to the tin atoms contribute to its stability and solubility .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Preparation of Trisubstituted Triselenanes : A process for synthesizing 2,4,6-trisubstituted 1,3,5-triselenanes has been achieved using 2,2,4,4,6,6-hexamethyl-1,3,5-triselena-2,4,6-tristannacyclohexane in the presence of BF3·OEt2 and AlCl3. This method provides a convenient route for preparing these compounds (Shimada, Okuse, & Takikawa, 1992); (Shimada, Okuse, & Takikawa, 1993).

Reactivity with Nitrile Oxide : The reaction of hexamethyl-1,3,5-trithia- and 1,3,5-triselena-2,4,6-tristannins with 2,4,6-tri-t-butylbenzonitrile oxide led to the formation of oxachalcogenazastannoles, showcasing the compound's reactivity and potential for creating new chemical structures (Saito, Nakano, & Yoshioka, 2001).

Synthesis of Organostannoxane Compounds : Dimethyl(thioacetato)tin chloride underwent hydrolysis under various conditions, leading to the formation of hexamethyl-1,3,5-trithia-2,4,6-tristannacyclohexane among other products. This study provides insights into the synthesis pathways and reactivity of such compounds (Singh, Bhattacharya, Nöth, & Mayer, 2009).

Novel Metal Nanoparticle Synthesis : Amines from Tridax procumbens were found to assist in the synthesis of silver nanoparticles, with 1,3,5-Trithia-2,4,6-tristannacyclohexane, 2,2,4,4,6,6-hexamethyl being one of the novel amine derivative compounds identified. This demonstrates the compound's potential in biotechnological approaches for green chemistry technologies (Ondari, Omwenga, & Madanagopal, 2019).

Propiedades

IUPAC Name |

2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-trithiatristanninane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CH3.3S.3Sn/h6*1H3;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIJLORWJJSNCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn]1(S[Sn](S[Sn](S1)(C)C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18S3Sn3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Trithia-2,4,6-tristannacyclohexane, 2,2,4,4,6,6-hexamethyl- | |

CAS RN |

16892-64-1 |

Source

|

| Record name | 1,3,5-Trithia-2,4,6-tristannacyclohexane, 2,2,4,4,6,6-hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016892641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B1628166.png)

![3-[(Methylcarbamoyl)amino]thiophene-2-carboxylic acid](/img/structure/B1628168.png)

![6-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1628172.png)

![4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine](/img/structure/B1628181.png)

![2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid](/img/structure/B1628188.png)